(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol
Description
(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol is a pyridine derivative featuring a chlorine atom at position 5, a trifluoromethyl (-CF₃) group at position 2, and a hydroxymethyl (-CH₂OH) group at position 3. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the -CF₃ group and the versatility of the methanol moiety for further functionalization. Its molecular formula is C₇H₅ClF₃NO, with a molecular weight of 227.57 g/mol.
Properties
Molecular Formula |
C7H5ClF3NO |
|---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
[5-chloro-2-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-1-4(3-13)6(12-2-5)7(9,10)11/h1-2,13H,3H2 |
InChI Key |
PMMDFGAAUIWJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CO)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)aldehyde or (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of dechlorinated or detrifluoromethylated derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Applications in Agrochemicals
(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol and its derivatives are primarily used in the agrochemical industry for crop protection. They act as:
- Fungicides : Compounds containing trifluoromethylpyridine structures have been developed into fungicides like picoxystrobin, which was introduced to the market in 2004 .
- Herbicides : Bicyclopyrone, a herbicide launched in 2015, exemplifies the efficacy of these compounds in controlling unwanted plant growth .
- Insecticides : Sulfoxaflor, an insecticide introduced in 2013, also features trifluoromethylpyridine components .
These applications highlight the role of (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol in enhancing agricultural productivity through effective pest management.
Pharmaceutical Applications
The pharmaceutical potential of (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol is significant, particularly in drug discovery and development:
- Anticancer Agents : Research indicates that derivatives of trifluoromethylpyridine can inhibit specific proteins associated with cancer progression, such as BCL6 . Optimization of these compounds has led to enhanced pharmacokinetic properties.
- Antimicrobial Activity : The unique structure of this compound allows for interactions with biological targets, making it a candidate for developing new antimicrobial agents .
Case Study 1: Development of Anticancer Drugs
A study focused on optimizing pyridine derivatives for targeting BCL6 showed that modifications to the molecular structure significantly improved potency against cancer cells. The incorporation of (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol into these derivatives led to promising results in preclinical trials .
Case Study 2: Agrochemical Efficacy
Research conducted on various trifluoromethylpyridine-based fungicides demonstrated their effectiveness against several plant pathogens. The introduction of (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol into formulations resulted in higher efficacy rates compared to traditional fungicides .
Data Table: Summary of Applications
| Application Type | Specific Use | Example Products |
|---|---|---|
| Agrochemicals | Fungicides | Picoxystrobin |
| Herbicides | Bicyclopyrone | |
| Insecticides | Sulfoxaflor | |
| Pharmaceuticals | Anticancer | BCL6 inhibitors |
| Antimicrobial | Various candidates |
Mechanism of Action
The mechanism of action of (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, halogen/functional group types, or fused ring systems. Below is a detailed comparison based on synthesis, physicochemical properties, and applications.
Positional Isomers of Pyridinylmethanols
(a) (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (QC-0980)
- Structure: Chlorine at position 2, -CF₃ at position 5, and methanol at position 3.
- Key Differences: Electronic Effects: The -CF₃ group at position 5 (meta to methanol) creates a distinct electron-deficient environment compared to the target compound’s -CF₃ at position 2 (ortho to methanol). This alters acidity at the methanol group and reactivity in substitution reactions . Synthetic Accessibility: Starting materials for QC-0980 may require 5-CF₃-substituted pyridine precursors, which could differ in commercial availability compared to 2-CF₃ analogs. Purity: Reported purity is 97% (QC-0980) vs. 95% for some analogs (e.g., QK-3091) .
(b) (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol (QK-3091)
- Structure: Chlorine at position 5, -CF₃ at position 3, and methanol at position 2.
- Applications: Position 2 methanol may favor different metabolic pathways in drug candidates compared to position 3 methanol.
(c) (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol (QD-3373)
- Structure: Chlorine at position 4, -CF₃ at position 6, and methanol at position 2.
- Key Differences: Solubility: The para relationship between -CF₃ and methanol could enhance solubility in polar solvents due to symmetrical electron withdrawal .
Halogen-Substituted Analogs
(a) (2-Chloro-5-fluoropyridin-3-yl)methanol
- Structure : Fluorine replaces -CF₃ at position 5.
- Key Differences: Electronegativity: Fluorine’s higher electronegativity (vs. Synthetic Routes: Fluorine introduction often requires specialized reagents (e.g., Selectfluor), differing from -CF₃ incorporation via trifluoromethylation .
Fused-Ring Analogs
(5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol
- Structure : Imidazo[4,5-b]pyridine core fused with an imidazole ring.
- Key Differences: Bioactivity: Fused rings enhance planar rigidity, improving binding to flat enzymatic pockets (e.g., kinase inhibitors) . Stability: The fused system may reduce metabolic oxidation at the pyridine ring compared to non-fused analogs .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Purity (%) |
|---|---|---|---|---|
| (5-Chloro-2-CF₃-pyridin-3-yl)methanol | 227.57 | 2.1 | ~10 (DMSO) | N/A |
| QC-0980 | 227.57 | 2.3 | ~8 (DMSO) | 97 |
| QK-3091 | 227.57 | 2.5 | ~5 (DMSO) | 95 |
| (2-Cl-5-F-pyridin-3-yl)methanol | 177.58 | 1.8 | ~15 (DMSO) | N/A |
*Predicted using fragment-based methods.
Biological Activity
(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group at the 5-position and a trifluoromethyl group at the 2-position, along with a hydroxymethyl group. These substitutions enhance its electrophilic properties, which are crucial for its interaction with biological targets.
The biological activity of (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol is primarily attributed to its ability to undergo nucleophilic substitution reactions. The presence of the chloro and trifluoromethyl groups increases the compound's reactivity, enabling it to interact with various biological molecules. Studies indicate that these interactions can modulate key pathways involved in inflammation and microbial resistance .
Antimicrobial Activity
Research indicates that (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol exhibits notable antimicrobial properties. For instance:
- Antichlamydial Activity : In a study evaluating derivatives with trifluoromethyl substitutions, the compound demonstrated selective activity against Chlamydia species. The presence of the trifluoromethyl group was crucial for enhancing this activity .
- Antibacterial Properties : The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves inhibiting bacterial enzymes essential for cell viability without causing cytotoxicity in human cells .
Anti-inflammatory Activity
The compound has been investigated for its potential anti-inflammatory effects. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
Table 1: Summary of Biological Activities
Case Studies
- Study on Antichlamydial Activity : A series of compounds were synthesized based on (5-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol, highlighting that the trifluoromethyl group significantly enhances activity against Chlamydia. The study found that derivatives lacking this group were inactive, underscoring its importance in drug design .
- Evaluation Against MRSA : A chemical genetic study demonstrated that derivatives of this compound could inhibit specific bacterial enzymes without affecting human cell viability. This finding suggests potential therapeutic applications in treating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
